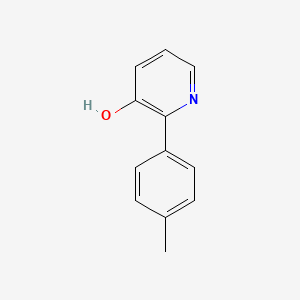
2-(4-Methylphenyl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the third position and a 4-methylphenyl group at the second position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with 3-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product.
Another method involves the use of Grignard reagents. For instance, 4-methylphenylmagnesium bromide can be reacted with 3-pyridinecarboxaldehyde to yield this compound after hydrolysis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
2-(4-Methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 2-(4-Methylphenyl)pyridin-3-one
Reduction: 2-(4-Methylphenyl)pyridin-3-amine
Substitution: 2-(4-Methylphenyl)-5-bromopyridin-3-ol
科学的研究の応用
2-(4-Methylphenyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用機序
The mechanism of action of 2-(4-Methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting an anti-inflammatory effect. The exact pathways and targets depend on the specific application and require further research to elucidate.
類似化合物との比較
Similar Compounds
2-Phenylpyridin-3-ol: Similar structure but lacks the methyl group on the phenyl ring.
2-(4-Chlorophenyl)pyridin-3-ol: Contains a chlorine atom instead of a methyl group on the phenyl ring.
2-(4-Methoxyphenyl)pyridin-3-ol: Has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
2-(4-Methylphenyl)pyridin-3-ol is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This substitution can enhance its binding affinity to certain biological targets and improve its performance in electronic applications compared to its analogs.
特性
IUPAC Name |
2-(4-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12-11(14)3-2-8-13-12/h2-8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAQZCMCEFTNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354357 |
Source


|
| Record name | 2-(4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36739-30-7 |
Source


|
| Record name | 2-(4-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














